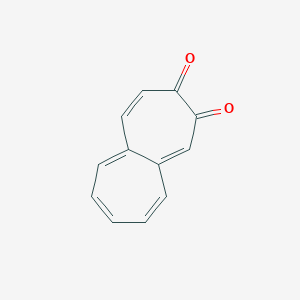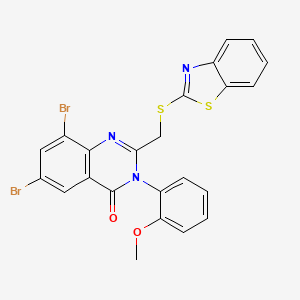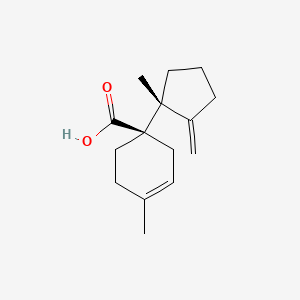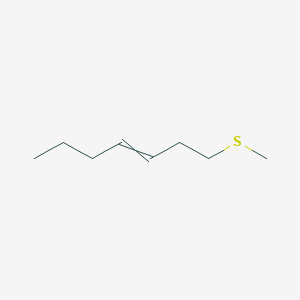
1-(Methylsulfanyl)hept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylsulfanyl)hept-3-ene is an organic compound characterized by a heptene backbone with a methylsulfanyl group attached to the third carbon atom This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)hept-3-ene typically involves the alkylation of a suitable heptene precursor with a methylsulfanyl reagent. One common method is the reaction of 3-heptene with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the heptene and methylthiol are passed over a catalyst bed at elevated temperatures and pressures. This method ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-(Methylsulfanyl)hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted heptenes depending on the nucleophile used.
科学的研究の応用
1-(Methylsulfanyl)hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Methylsulfanyl)hept-3-ene involves its interaction with various molecular targets. The double bond in the heptene backbone allows for addition reactions, while the methylsulfanyl group can participate in nucleophilic and electrophilic interactions. These properties enable the compound to act as a versatile intermediate in chemical reactions, facilitating the formation of diverse products.
類似化合物との比較
1-(Methylsulfanyl)hex-3-ene: Similar structure but with a shorter carbon chain.
1-(Methylsulfanyl)oct-3-ene: Similar structure but with a longer carbon chain.
1-(Ethylsulfanyl)hept-3-ene: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness: 1-(Methylsulfanyl)hept-3-ene is unique due to its specific combination of a heptene backbone and a methylsulfanyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
112173-27-0 |
|---|---|
分子式 |
C8H16S |
分子量 |
144.28 g/mol |
IUPAC名 |
1-methylsulfanylhept-3-ene |
InChI |
InChI=1S/C8H16S/c1-3-4-5-6-7-8-9-2/h5-6H,3-4,7-8H2,1-2H3 |
InChIキー |
WJGJSPUDWSAXBA-UHFFFAOYSA-N |
正規SMILES |
CCCC=CCCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
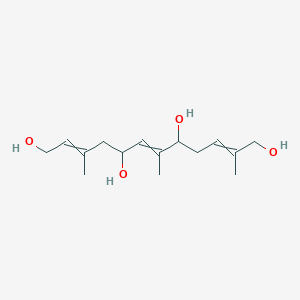

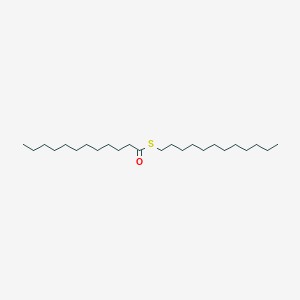
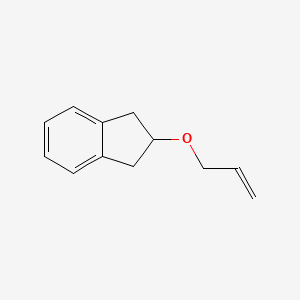

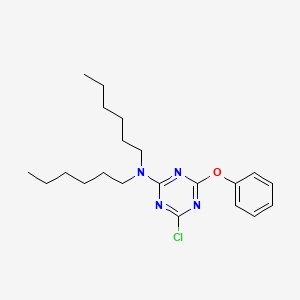
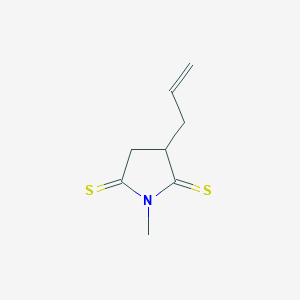
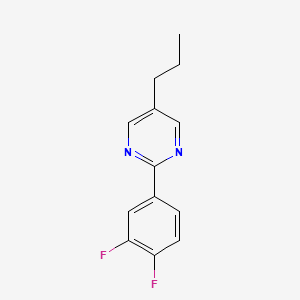
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
